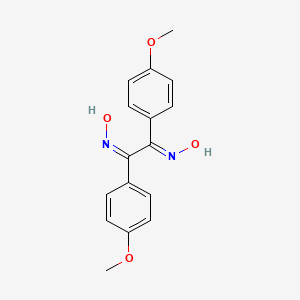![molecular formula C16H18N2O3S B3722501 benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate](/img/structure/B3722501.png)
benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate
Vue d'ensemble
Description
Benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate, also known as BPPTA, is a chemical compound that has shown potential in various scientific research applications. BPPTA is a thioester derivative of pyrimidine and has a benzyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various physiological processes. benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has been shown to inhibit the activity of enzymes such as acetylcholinesterase, xanthine oxidase, and tyrosinase, which are involved in the pathogenesis of various diseases. benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and inhibition of cancer cell growth. benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods and can be easily purified using standard techniques such as column chromatography. Another advantage is that it has shown potential in various scientific research applications, including cancer research and enzyme inhibition. However, one limitation is that the mechanism of action of benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate is not fully understood, which may limit its potential applications. Another limitation is that further studies are needed to determine the optimal dosage and toxicity of benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate.
Orientations Futures
There are several future directions for research on benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate. One direction is to further investigate the mechanism of action of benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate and its potential therapeutic effects in various diseases. Another direction is to optimize the synthesis method of benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate in vivo. Overall, benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has shown promising potential in various scientific research applications, and further studies are needed to fully understand its potential therapeutic effects.
Applications De Recherche Scientifique
Benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and enzyme inhibition. In cancer research, benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the activity of enzymes involved in cell proliferation. benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. In addition, benzyl [(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetate has been shown to inhibit the activity of other enzymes such as xanthine oxidase and tyrosinase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
benzyl 2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-6-13-9-14(19)18-16(17-13)22-11-15(20)21-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVUGUDRYDPWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}isonicotinamide](/img/structure/B3722422.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B3722441.png)
![{2-[(4-ethoxyphenyl)imino]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B3722446.png)
![N-{1-[3-(methoxycarbonyl)-4,4-dimethyl-2,6-dioxocyclohexylidene]butyl}glycine](/img/structure/B3722451.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}propanamide](/img/structure/B3722462.png)
![ethyl cyano[2-(2-hydroxyphenyl)-6-methyl-4(3H)-pyrimidinylidene]acetate](/img/structure/B3722469.png)
![methyl [2-({amino[(2,4-dimethylphenyl)amino]methylene}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3722474.png)
![N,N-diethyl-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722475.png)
![butyl 4-[({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetyl)amino]benzoate](/img/structure/B3722479.png)
![5,5-dimethyl-2-{[(2-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3722497.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide](/img/structure/B3722509.png)